molecular formula C15H19N5O2S B5625147 N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide

N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B5625147
M. Wt: 333.4 g/mol
InChI Key: XLKFOXJIBJZTRS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out under moderate conditions using eco-friendly solvents like water or acetonitrile . The presence of a cyclohexyl group and a sulfanylacetamide moiety adds complexity to the synthesis, requiring careful control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved safety when handling potentially hazardous reagents .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . The compound’s sulfanylacetamide moiety can also interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole . These compounds share the tetrazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.

Uniqueness

N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to the presence of both a cyclohexyl group and a sulfanylacetamide moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various scientific applications .

Properties

IUPAC Name

N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-13-8-6-12(7-9-13)20-15(17-18-19-20)23-10-14(22)16-11-4-2-1-3-5-11/h6-9,11,21H,1-5,10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFOXJIBJZTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333352
Record name N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

671765-35-8
Record name N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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